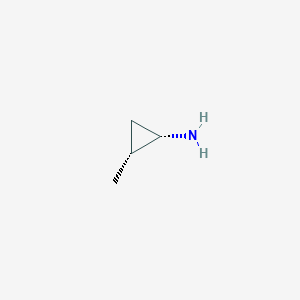

(1S,2R)-2-Methyl-cyclopropylamine

Description

Properties

IUPAC Name |

(1S,2R)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTANBUURZFYHD-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methyl-cyclopropylamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under catalytic conditions.

Chiral Resolution: The resulting cyclopropane is then subjected to chiral resolution to obtain the desired (1S,2R) enantiomer. This can be done using chiral catalysts or by employing chiral auxiliaries.

Amination: The final step involves the introduction of the amino group. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methyl-cyclopropylamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitriles, while reduction with sodium borohydride can produce hydroxylamines.

Scientific Research Applications

Medicinal Chemistry

(1S,2R)-2-Methyl-cyclopropylamine has shown promise in drug development, particularly for neurological disorders. Its structural features suggest potential interactions with neurotransmitter receptors, making it a candidate for therapeutic applications in treating conditions such as depression and anxiety. Research indicates that compounds with similar structures can modulate serotonin receptors, which are critical in mood regulation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in the synthesis of complex molecules. Its unique structure allows chemists to create diverse derivatives through various reactions, including:

- N-alkylation : To introduce different functional groups.

- Cyclization reactions : To form larger cyclic structures that can exhibit unique biological activities.

This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biological Studies

The compound's ability to interact with biological targets has led to its use in studies investigating enzyme mechanisms and receptor interactions. For example:

- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the brain .

- Receptor Binding Studies : The compound has been evaluated for its binding affinity at serotonin receptors, particularly 5-HT2C, which are implicated in various psychiatric disorders. The results suggest that it may exhibit selectivity over other serotonin receptor subtypes, enhancing its therapeutic profile .

Case Studies

Mechanism of Action

The mechanism by which (1S,2R)-2-Methyl-cyclopropylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can impart strain, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

(a) (1S,2R)-2-Ethyl-cyclopropylamine

- Structural Difference: Replacing the methyl group with an ethyl substituent increases steric bulk.

- Synthesis : Both compounds likely share similar synthetic routes (e.g., cyclopropanation of alkenes with amines), but the ethyl variant may require longer reaction times due to steric hindrance.

(b) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

- Substituent Impact : The difluorophenyl group introduces strong electron-withdrawing effects, increasing metabolic stability and binding affinity to hydrophobic enzyme pockets. In contrast, the methyl group in the target compound offers minimal electronic perturbation but reduces steric clash in compact active sites .

- Stereochemistry : The (1R,2S) configuration is enantiomeric to (1S,2R)-2-Methyl-cyclopropylamine. Such stereochemical inversions can drastically alter biological activity; for example, one enantiomer may act as an agonist while the other is inert or antagonistic .

(c) (1R,2S)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate

- Salt Formation: The p-toluenesulfonate salt enhances aqueous solubility, a formulation strategy applicable to this compound for drug delivery.

Physicochemical Properties

While direct data (e.g., melting points, logP) are unavailable in the evidence, inferences can be made:

- Boiling Point : Methyl-substituted cyclopropylamines typically have lower boiling points than ethyl or aromatic analogs due to reduced molecular weight and weaker van der Waals forces.

- Lipophilicity : The methyl group in this compound likely confers moderate lipophilicity (logP ~1–2), intermediate between the hydrophilic fluorinated derivatives (logP <1) and hydrophobic ethyl/difluorophenyl analogs (logP >2) .

Biological Activity

(1S,2R)-2-Methyl-cyclopropylamine is a chiral amine characterized by its unique cyclopropyl structure, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including neurotransmitter systems and enzymes. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is defined by its stereochemistry, which plays a crucial role in its pharmacological properties. The presence of the cyclopropyl group contributes to its unique reactivity and interaction profiles with biological molecules.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 85.17 g/mol |

| Chirality | Stereocenter at C-1 and C-2 |

| Functional Groups | Primary amine |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Neuroactive Properties : The compound interacts with neurotransmitter systems, particularly serotonin receptors. Studies suggest that it may act as an agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

- Enzyme Interaction : It has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a target for cancer therapy . The structural features of this compound allow it to bind effectively to the active sites of various enzymes.

- Pharmacological Predictions : Computational studies have predicted that this compound could modulate several biological pathways, making it a candidate for therapeutic applications in neurodegenerative disorders and psychiatric conditions.

Case Study 1: Interaction with Serotonin Receptors

A study highlighted the selective agonistic activity of this compound on the 5-HT2C receptor. The compound demonstrated high affinity with an EC50 value of approximately 23 nM, indicating its potential for developing treatments for mood disorders .

Case Study 2: Inhibition of LSD1

In another study focusing on enzyme inhibition, this compound was shown to inhibit LSD1 effectively. This inhibition was linked to altered gene expression profiles in cancer cell lines, suggesting its utility in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methylcyclopropane | Similar cyclopropyl structure | Different binding affinity; lacks chirality |

| Cyclopropylamine | Contains only cyclopropyl group | Less sterically hindered; different reactivity |

| 2-Phenylcyclopropylamine | Contains phenyl group; more complex | Higher potency at serotonin receptors |

These comparisons underscore the significance of chirality and structural features in determining biological activity.

Q & A

Advanced Question

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

- Stability Under Stress Conditions : Expose to acidic/basic pH, heat, or light to identify degradation products .

What computational tools predict the pharmacokinetic profile of cyclopropylamine-based compounds?

Advanced Question

- ADMET Predictors : Software like Schrödinger’s QikProp estimates bioavailability, BBB penetration, and clearance.

- Docking Studies : AutoDock Vina or Glide models binding to metabolic enzymes (e.g., CYP450s) to predict metabolism .

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to forecast solubility or toxicity .

How are synthetic yields optimized for enantioselective cyclopropanation?

Advanced Question

- Catalyst Screening : Test chiral catalysts (e.g., Rh(II)/Cu(I) complexes) for asymmetric cyclopropanation .

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediates and adjust stoichiometry/reactivity.

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and pressure to maximize enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.